Product packaging for 2-Acetyl-5-norbornene(Cat. No.:CAS No. 5063-03-6)

2-Acetyl-5-norbornene

Cat. No.: B104537
CAS No.: 5063-03-6
M. Wt: 136.19 g/mol
InChI Key: NIMLCWCLVJRPFY-UHFFFAOYSA-N
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Description

Structural Context and Significance within Norbornene Chemistry

The chemical identity of 2-Acetyl-5-norbornene is rooted in its distinct molecular architecture, which combines a bicyclic alkene with a ketone functional group. Its systematic IUPAC name is 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, and it is also known by synonyms such as methyl 5-norbornen-2-yl ketone. nih.govnist.gov

Bicyclic Framework and Functional Group Analysis

This compound is built upon a norbornene scaffold, which is a bicyclo[2.2.1]hept-5-ene system. This framework is characterized by a six-membered ring bridged by a methylene (B1212753) group, resulting in significant ring strain. nih.govresearchgate.net This inherent strain makes the double bond of the norbornene moiety highly reactive, a key feature in its chemical behavior. nih.govresearchgate.net

Attached to this bicyclic core is an acetyl group (-COCH₃). The presence of the acetyl group, a ketone functional group, introduces a site for a variety of chemical transformations. It can undergo oxidation to form carboxylic acids or reduction to yield alcohols. Furthermore, the acetyl group can be a site for nucleophilic substitution reactions. The interplay between the reactive double bond of the norbornene and the versatile acetyl group defines the compound's role in synthetic chemistry.

Isomeric Forms: Endo and Exo Stereochemistry in Research Contexts

A critical aspect of this compound's chemistry is the existence of two stereoisomers: the endo and exo forms. This isomerism arises from the orientation of the acetyl group relative to the bicyclic ring system. In the exo isomer, the acetyl group is positioned on the opposite side of the larger, unsubstituted bridge of the norbornene framework, leading to less steric hindrance. Conversely, the endo isomer has the acetyl group on the same side as this bridge.

Generally, the exo isomer is thermodynamically more stable due to this reduced steric strain. The differentiation between these isomers is crucial in research, as the stereochemistry can significantly influence the reactivity and properties of resulting products. For instance, in kinetic studies of their reaction with 1,2,4,5-tetrazine, the exo derivative of a norbornene-modified mannosamine (B8667444) was found to react more than twice as fast as the endo derivative. d-nb.info The choice of isomer can also impact the properties of polymers derived from these monomers. google.com While commercial samples are often sold as a mixture of endo and exo isomers, methods exist for their separation and for the selective synthesis of a particular isomer. publish.csiro.au

Table 1: Properties of Endo and Exo Isomers of this compound

PropertyEndo IsomerExo Isomer
CAS Number824-60-2 824-61-3
StereochemistryAcetyl group is on the same side as the larger bridge of the norbornene ring. Acetyl group is on the opposite side of the larger bridge, leading to less steric hindrance.
Thermodynamic StabilityGenerally less stable due to greater steric strain. Generally more stable due to reduced steric strain.
ReactivityCan exhibit different reaction kinetics compared to the exo isomer, as seen in Diels-Alder reactions. d-nb.infoCan exhibit different reaction kinetics compared to the endo isomer. d-nb.info

Historical Perspectives on Norbornene Derivatives in Synthesis and Materials Science

Norbornene and its derivatives have a rich history in organic and polymer chemistry, dating back over 70 years. researchgate.net Their journey began with their use in the perfume industry. researchgate.net However, their unique properties, stemming from the strained bicyclic structure, soon led to broader applications. nih.govresearchgate.netresearchgate.net

A pivotal moment in the history of norbornene chemistry was the development of Ring-Opening Metathesis Polymerization (ROMP). taylorandfrancis.comresearchgate.net This polymerization technique, particularly with the advent of well-defined catalysts in the mid-1980s, unlocked the potential of norbornene-based monomers to create a wide array of polymers with unique properties. researchgate.net These polymers, known as polynorbornenes, found use in various high-performance applications. norbornene.ru For example, cyclic olefin copolymers (COCs), produced through the ROMP of norbornene derivatives followed by hydrogenation, were commercialized in the early 1990s and are valued for their heat and weather resistance. taylorandfrancis.com Another significant application is in the production of EPDM (ethylene propylene (B89431) diene monomer) rubber, where ethylidene norbornene serves as a comonomer. taylorandfrancis.com

The versatility of norbornene derivatives extends beyond polymerization. They have been instrumental as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agricultural chemicals. researchgate.net The ability to introduce a wide range of functional groups onto the norbornene scaffold has made it a valuable tool for medicinal chemists. nih.govresearchgate.netmdpi.com

Current Research Trends and Future Directions for this compound

Current research on this compound and related compounds is vibrant and multifaceted, exploring their potential in advanced materials and specialized chemical synthesis. A significant area of focus is their application in polymer science. The addition polymerization of functionalized norbornenes is a powerful method for creating polymers with high thermal resistance, chemical stability, and tailored properties for applications like gas-separation membranes and optoelectronics. norbornene.ruresearchgate.net The development of highly active catalysts, such as those based on palladium, continues to push the boundaries of what is possible with these monomers. acs.org

Furthermore, the reactivity of the norbornene moiety is being harnessed in innovative ways. For example, thiol-ene click chemistry involving norbornene-functionalized molecules is being explored for the development of hydrogels for tissue engineering applications. bohrium.com In medicinal chemistry, the norbornene scaffold is being investigated for the development of new therapeutic agents, with studies exploring its inclusion in potential anticancer drugs. nih.govresearchgate.netmdpi.com

Looking ahead, the future for this compound and its derivatives appears promising. The drive for new materials with superior properties will likely fuel further research into novel polynorbornenes with precisely controlled architectures and functionalities. researchgate.net The unique reactivity of the norbornene double bond will continue to be exploited in the development of new synthetic methodologies and bioorthogonal chemistry applications. nih.govresearchgate.net As researchers continue to explore the rich chemistry of this bicyclic ketone, new and exciting applications in fields ranging from materials science to medicine are anticipated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B104537 2-Acetyl-5-norbornene CAS No. 5063-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone
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InChI

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMLCWCLVJRPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50964865
Record name 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
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Molecular Weight

136.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5063-03-6
Record name 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (8,9,10-trinorborn-5-en-2-yl) ketone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
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Record name Methyl (8,9,10-trinorborn-5-en-2-yl) ketone
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Synthetic Methodologies for 2 Acetyl 5 Norbornene and Its Isomers

Diels-Alder Cycloaddition Reactions in 2-Acetyl-5-norbornene Synthesis

The cornerstone of this compound synthesis is the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings. mdpi.comchem960.com This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. caltech.edu

Cyclopentadiene (B3395910) and Activated Dienophiles as Precursors

The most common route to this compound involves the reaction of cyclopentadiene as the diene with an activated dienophile, typically methyl vinyl ketone. nih.govresearchgate.net Cyclopentadiene is a highly reactive diene in normal electron-demand Diels-Alder reactions, making it ideal for this synthesis. nih.gov The reaction can be carried out under various conditions, including in the presence of a minimal amount of water, which can significantly accelerate the reaction. tandfonline.com For instance, reacting cyclopentadiene and methyl vinyl ketone with a small quantity of water can yield a mixture of endo- and exo-2-acetyl-5-norbornene in good yield. tandfonline.com

Other dienophiles, such as acrylic acid derivatives and acrolein, can also be employed, leading to the formation of corresponding norbornene derivatives. oup.com The choice of dienophile can influence the reactivity and the properties of the resulting adduct.

Stereoselectivity in Diels-Alder Adducts: Preferential Endo Formation

A key characteristic of the Diels-Alder reaction for synthesizing this compound is its stereoselectivity, with a notable preference for the formation of the endo isomer. nih.govscirp.org This preference is a well-documented phenomenon in Diels-Alder chemistry and is often attributed to secondary orbital interactions in the transition state. oup.comscirp.org These interactions between the electron-withdrawing group of the dienophile and the developing pi system of the diene stabilize the endo transition state over the exo transition state.

The ratio of endo to exo isomers can be influenced by various factors, including the specific reactants and reaction conditions. oup.com Computational studies have provided insights into the endo/exo selectivity, suggesting that solvation effects also play a significant role in determining the final product distribution. nih.gov

Influence of Catalysts and Solvents on Reaction Pathways

The pathway and outcome of the Diels-Alder synthesis of this compound can be significantly influenced by the choice of catalysts and solvents. researchgate.netnps.edu Lewis acids are frequently employed as catalysts to enhance the reaction rate and can also affect the stereoselectivity. nih.govscirp.org For instance, Lewis acids can accelerate the Diels-Alder reaction without significantly impacting the rate of other potential side reactions. nih.gov The use of chiral Lewis acids can even lead to the enantioselective synthesis of norbornene derivatives. chemrxiv.orgchemrxiv.orgresearchgate.net

Solvents play a crucial role, with polar solvents often favoring the endo product. acs.org Water, in particular, has been shown to dramatically accelerate the reaction rate of cyclopentadiene with methyl vinyl ketone and enhance the preference for the endo adduct. nih.govacs.org This effect is attributed to a combination of hydrophobic aggregation and enhanced hydrogen bonding in the transition state. nih.govacs.org The endo/exo selectivity is dependent on the solvent's solvophobic properties and its ability to act as a hydrogen bond donor. rsc.org Emulsions of water and carbon dioxide have also been explored as an environmentally friendly medium, demonstrating high endo/exo selectivity. acs.org

Table 1: Effect of Solvents on the Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ketone

Solvent Relative Rate Endo/Exo Ratio
Isooctane 1 3.6
Methanol 76 10.3
Water 740 21.0

Data sourced from Breslow et al. as cited in nih.govacs.org

Epimerization and Isomerization Strategies for Exo-Enrichment

While the Diels-Alder reaction typically yields a majority of the endo isomer, the exo isomer is often the more thermodynamically stable and desired product for certain applications due to reduced steric hindrance. researchgate.net Therefore, various strategies have been developed to convert the initially formed endo-rich mixture to an exo-enriched one. oup.comnih.gov

Base-Promoted Isomerization Techniques

A common method for achieving exo-enrichment is through base-promoted isomerization, also known as epimerization. researchgate.netnih.gov This process involves the treatment of the endo-rich mixture with a base. The base abstracts the acidic α-proton of the acetyl group, leading to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, allowing for the interconversion of the endo and exo isomers until a thermodynamic equilibrium is reached, which favors the exo product.

Strong bases such as sodium tert-butoxide have been shown to be effective in promoting rapid isomerization. scirp.orgscirp.orgscirp.org The use of such bases can lead to an equilibrium mixture with a significantly higher proportion of the exo isomer. scirp.orgscirp.org For example, studies on the isomerization of methyl 5-norbornene-2-carboxylate, a related compound, demonstrated that sodium tert-butoxide could achieve an equilibrium with approximately 60% exo content. scirp.orgscirp.org Organic bases like diazabicycloundecene (DBU) have also been utilized for the epimerization of endo-rich this compound. google.com

Catalytic Approaches to Stereoisomer Control

Catalytic methods can also be employed to control the stereoisomeric outcome. While Lewis acids are primarily used to catalyze the initial Diels-Alder reaction, certain catalytic systems can also facilitate the isomerization from the endo to the exo form. nih.gov In some polymerization reactions involving norbornene derivatives, tandem catalysts have been shown to not only catalyze the polymerization but also the isomerization of endo and exo isomers, effectively "rectifying" the less reactive endo monomer into the more reactive exo form before insertion. rsc.org This highlights the potential for catalytic systems to control the stereochemistry of substituted norbornenes.

Thermodynamics and Kinetics of Exo/Endo Interconversion

The relative stability of the exo and endo isomers of 2-substituted norbornene derivatives is a critical aspect of their synthesis and reactivity. Generally, the exo isomer is thermodynamically more stable due to reduced steric hindrance compared to the more sterically congested endo isomer. The Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone, the primary route to this compound, initially favors the formation of the kinetically controlled endo product. However, under equilibrium conditions, isomerization to the more stable exo isomer can occur.

Studies on related norbornene carboxylates have shown that base-promoted isomerization can be used to enrich the exo isomer. For methyl 5-norbornene-2-carboxylate, treatment with a strong base like sodium tert-butoxide leads to an equilibrium mixture with an exo content of approximately 60%. scirp.org While the thermodynamic preference for the exo isomer is clear, the energy difference can be subtle. For instance, in the case of dimethyl ester of 5-norbornene-2,3-dicarboxylic acid, the stability gain for the exo isomer is only about 2.7 kJ/mol.

Kinetic studies provide further insight into the dynamics of isomerization. In the isomerization of a related norbornyl system catalyzed by an organopalladium complex, the process was found to follow first-order kinetics. The rate constants were determined at various temperatures, illustrating the temperature dependence of the interconversion. mdpi.com The Gibbs free energy of activation (ΔG‡) for such processes indicates the energy barrier that must be overcome for the interconversion to occur. For some rearrangements in related radical systems, activation energies have been measured to be in the range of 5.7 to 16.4 kcal/mol. researchgate.net

Table 1: Kinetic Data for Isomerization of a Norbornyl Diastereomer Complex mdpi.com
Temperature (K)First-Order Rate Constant (k, s-1)
2485.48 x 10-5
2735.69 x 10-3

This table presents kinetic data for the isomerization of a diastereomeric norbornyl complex, demonstrating the rate of interconversion at different temperatures. The Gibbs free energy for this specific isomerization was calculated to be -1.6 kcal/mol at 298 K. mdpi.com

Advanced Synthetic Techniques for Tailored this compound Derivatives

Modern synthetic chemistry offers sophisticated tools for creating precisely structured molecules. For this compound, these advanced techniques enable the production of derivatives with specific labels for mechanistic studies or with defined stereochemistry for applications in materials science and catalysis.

Synthesis of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are invaluable for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. The synthesis of labeled this compound can be achieved by incorporating isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) into the molecule.

A plausible route for synthesizing ¹³C-labeled this compound involves using a labeled precursor. For example, a synthetic scheme has been developed to prepare 2-ethylidene-5-norbornene (ENB) labeled with ¹³C at two positions, starting from ¹³C-labeled acetic acid. researchgate.net A similar strategy could be employed for this compound by using [1,2-¹³C₂]-acetyl chloride in a Friedel-Crafts acylation of a norbornene precursor or by adapting the Diels-Alder approach with a labeled dienophile.

Deuterium labeling has also been used in mechanistic studies involving norbornene derivatives. For instance, deuterium labeling experiments were fundamental in proposing the mechanism for the ruthenium-catalyzed cyclopropanation of substrates including exo-5-acetyl-2-norbornene. oup.com The synthesis of specifically deuterated norbornenes can be achieved through methods like the catalytic hydrogenation of a corresponding unsaturated precursor using deuterium gas (D₂) in the presence of a catalyst like tris(triphenylphosphine)rhodium(I) chloride. researchgate.net

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry. This approach is particularly powerful for creating chiral molecules with high enantiomeric purity. For acetylated norbornene derivatives, lipases are highly effective enzymes.

Lipase-catalyzed asymmetric transesterification has been successfully used in the synthesis of chiral norbornene derivatives. nih.govjst.go.jp A key example is the desymmetrization of cis-endo-5-norbornene-2,3-dimethanol. In this process, a lipase (B570770) enzyme selectively catalyzes the transfer of an acetyl group from an acetyl donor (like vinyl acetate) to one of the two prochiral hydroxymethyl groups of the diol. jst.go.jpnii.ac.jp This results in the formation of a chiral monoacetate with high optical purity. While the substrate is not this compound itself, this method clearly demonstrates a viable chemo-enzymatic pathway to introduce an acetyl group with high stereocontrol onto a norbornene scaffold. This strategy is part of a broader field where enzymes are used to produce a variety of functionalized norbornene-based monomers and glycans. rsc.orgresearchgate.net

Flow Chemistry and Microreactor Applications in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and greater scalability and automation. researchgate.net

The synthesis of the this compound core structure via the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone is well-suited for flow chemistry applications. cardiff.ac.uk A significant challenge in using cyclopentadiene on a large scale is that it exists as the dimer, dicyclopentadiene (B1670491), and must be "cracked" back to the monomer at high temperatures before use. Flow chemistry enables a streamlined process where the in-situ thermal cracking of dicyclopentadiene can be directly coupled with the subsequent Diels-Alder reaction in a single, continuous operation. researchgate.net This approach has been successfully demonstrated for the synthesis of norbornadiene derivatives at a gram scale, showcasing the potential for efficient and scalable production. researchgate.net The use of microreactors can further enhance the stereoselectivity of the Diels-Alder reaction. cardiff.ac.uk The combination of biocatalysis and flow chemistry, using immobilized enzymes in a flow reactor, represents another frontier, merging the benefits of both techniques for efficient and sustainable synthesis. d-nb.info

Reactivity and Reaction Mechanisms of 2 Acetyl 5 Norbornene

Carbon-Carbon Bond Forming Reactions

The unique structural features of 2-acetyl-5-norbornene facilitate a range of carbon-carbon bond-forming reactions, extending beyond the typical Diels-Alder chemistry of norbornene derivatives.

While norbornenes are well-known dienophiles in [4+2] cycloaddition reactions, this compound also participates in less conventional cycloadditions, such as the inverse electron-demand Diels-Alder reaction.

The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in organic synthesis and has found widespread application in "click chemistry" and materials science. nih.gov In these reactions, an electron-rich dienophile reacts with an electron-poor diene, such as a 1,2,4,5-tetrazine. Norbornenes are frequently used as dienophiles in IEDDA reactions due to their high stability and favorable reaction rates. rsc.org

Kinetic studies have revealed significant differences in the reactivity of various norbornene derivatives in IEDDA reactions with tetrazines. nih.govresearchgate.net The stereochemistry of the substituents on the norbornene ring plays a crucial role, with exo isomers generally exhibiting enhanced reaction rates compared to their endo counterparts. researchgate.net For instance, exo,exo-5-norbornene-2,3-dimethanol reacts almost as readily as unsubstituted norbornene, while the endo,exo-diester derivative shows significantly slower reaction kinetics. nih.gov Quantum-mechanical calculations have been employed to rationalize these experimental observations, providing a deeper understanding of the factors governing the reaction rates. rsc.orgnih.gov

The reaction of this compound with tetrazines, such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, proceeds to form a dihydropyridazine (B8628806) intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen and form the final pyridazine (B1198779) product. The rate of these reactions can be conveniently monitored using UV-vis spectroscopy. nih.gov

Table 1: Reactivity of Norbornene Derivatives in IEDDA Reactions

Norbornene Derivative Relative Reactivity Reference
Unsubstituted Norbornene High nih.gov
exo,exo-5-Norbornene-2,3-dimethanol High nih.gov
(±)-endo,exo-Dimethyl-5-norbornene-2,3-dicarboxylate Low nih.gov
exo Isomers (general) Higher than endo researchgate.net

The field of radical chemistry has seen a resurgence, with radical-mediated rearrangements becoming increasingly important in the synthesis of complex molecules. rsc.org These reactions often proceed under mild conditions and can lead to the formation of unique molecular architectures. nih.gov

A notable radical-mediated transformation involving a derivative of this compound is the thermally induced non-allylic oup.comresearchgate.net-acetyl shift. researchgate.net This rearrangement was observed during the reaction of an endo-5-acetylnorborn-2-ene derivative with benzene (B151609) thiol. researchgate.netcdnsciencepub.com The reaction proceeds through the addition of a thiyl radical to the carbon-carbon double bond, forming a radical intermediate. researchgate.net

This intermediate can then undergo two competing pathways: hydrogen abstraction from the thiol, leading to the expected addition product, or an intramolecular attack of the radical on the acetyl group's carbonyl carbon. researchgate.net This intramolecular attack induces a oup.comresearchgate.net-shift of the acetyl group, resulting in a rearranged product. researchgate.net This type of acyl shift is a specific example of the broader class of alkyl transposition reactions of ketones initiated by radical attack. researchgate.net The intramolecular nature of this particular rearrangement makes it significantly faster than its intermolecular counterparts. researchgate.net

These findings provide mechanistic insights into related photochemical rearrangements, such as the oxa-di-π-methane (ODPM) rearrangement, suggesting a two-step mechanism involving a similar acyl shift. researchgate.net

Transition metal catalysis offers a powerful and versatile platform for the functionalization of olefins. beilstein-journals.org Ruthenium complexes, in particular, have been shown to catalyze a variety of transformations involving norbornene and its derivatives. nih.gov

Cationic (η⁵-cyclopentadienyl)tris(acetonitrile)ruthenium complexes have been identified as effective catalysts for the cyclopropanation of norbornene with propargyl alcohol. oup.comoup.com In this novel reaction, this compound demonstrates reactivity comparable to that of unsubstituted norbornene. oup.com The reaction proceeds smoothly in methanol, even at temperatures as low as -20 °C, to yield the corresponding exo-3-acetyltricyclooctane derivative as a single isomer. oup.comoup.com

The catalytic activity is influenced by the electronic properties of the cyclopentadienyl (B1206354) ligand on the ruthenium catalyst. oup.com Complexes bearing electron-withdrawing substituents on the Cp ligand exhibit the highest activity. oup.com A proposed reaction mechanism involves the formation of a ruthenacycle intermediate, based on deuterium (B1214612) labeling experiments. oup.comoup.com This transformation is significant as it represents the first example of a cyclopropanation reaction that utilizes propargyl alcohol as a methylene (B1212753) source.

Table 2: Ruthenium-Catalyzed Cyclopropanation of Norbornene Derivatives

Substrate Catalyst Product Yield Reference
Norbornene [Cp'Ru(AN)₃]PF₆ exo-3-Acetyltricyclooctane Quantitative oup.com
exo-5-Acetyl-2-norbornene [Cp'Ru(AN)₃]PF₆ exo-3,x-Diacetyltricyclooctane High oup.com

Transition Metal-Catalyzed Functionalizations

Palladium-Catalyzed Arylalkynylation of Bicyclic Alkenes

Palladium-catalyzed reactions represent a powerful tool for the functionalization of unsaturated systems. In the context of bicyclic alkenes like this compound, palladium catalysis facilitates complex bond formations. Specifically, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, allows for the simultaneous functionalization of both the ortho and ipso positions of aryl halides. nih.gov This methodology merges cross-coupling and ortho metalation into a single transformation. nih.gov

The general mechanism initiates with the oxidative addition of an aryl halide to a Pd(0) species, which then undergoes migratory insertion with the norbornene derivative. nih.gov This forms an aryl-norbornyl-palladacycle intermediate. nih.gov Subsequent reaction with an alkyne can lead to the introduction of an arylalkynyl group. While specific studies on the palladium-catalyzed arylalkynylation of this compound are not extensively detailed in the provided results, the general principles of palladium catalysis on norbornene systems suggest its feasibility. nih.govbohrium.com Such three-component reactions involving an aryl halide, an alkyne, and a bicyclic alkene like norbornene can be catalyzed by various transition metals, including nickel and cobalt, to achieve difunctionalization. beilstein-journals.orgnih.govacs.org

The reactivity of the norbornene double bond in these transformations is crucial. The strained nature of the bicyclic system provides a thermodynamic driving force for the reaction. nih.gov The coordination of the palladium catalyst to the double bond is typically from the less sterically hindered exo face. beilstein-journals.org

Reactions of the Ketone Moiety

The acetyl group of this compound is a versatile functional handle that can undergo a variety of transformations typical of ketones.

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, (5-norbornen-2-yl)ethanol. This transformation is commonly achieved using metal hydride reagents such as sodium borohydride. acs.org The stereoselectivity of this reduction is influenced by the steric environment around the carbonyl group. Attack of the hydride reagent can occur from either the exo or endo face, leading to a mixture of diastereomeric alcohols. The approach of the reducing agent is generally favored from the less hindered face. cdnsciencepub.com Studies on related bicyclic ketones have shown that the stereochemical outcome can be highly selective. organic-chemistry.orgnih.gov For instance, in the reduction of norbornan-2-one, the hydride attack occurs preferentially from the exo face to give the endo alcohol. cdnsciencepub.com

As a methyl ketone, this compound can be oxidized to the corresponding carboxylic acid, 5-norbornene-2-carboxylic acid, via the haloform reaction. masterorganicchemistry.combyjus.comchemistrysteps.com This reaction involves treatment of the methyl ketone with a halogen (such as bromine or iodine) in the presence of a strong base (like sodium hydroxide). masterorganicchemistry.combyjus.com The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide (B78521) ion to yield the carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). byjus.comjove.com The formation of a yellow precipitate of iodoform (B1672029) when using iodine serves as a qualitative test for methyl ketones. chemistrysteps.comorganic-chemistry.org This oxidative demethylation is a useful synthetic transformation. organic-chemistry.org

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound would produce tertiary alcohols. mnstate.eduorganic-chemistry.org For example, reaction with methylmagnesium bromide would yield 2-(5-norbornen-2-yl)propan-2-ol. The reaction is a classic carbon-carbon bond-forming reaction. mnstate.edu The synthesis of this compound itself can be achieved through the reaction of 5-cyanonorbornene with a methyl Grignard reagent. google.com The stereochemistry of Grignard additions to other norbornyl ketones has been shown to be influenced by the steric environment, with a preference for attack from a specific face. cdnsciencepub.com

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. libretexts.orgwikipedia.org Treatment of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene group, yielding 2-isopropenyl-5-norbornene. wikipedia.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is fixed. libretexts.orgpressbooks.pub The reaction proceeds through a four-membered oxaphosphetane intermediate, and the formation of the highly stable triphenylphosphine (B44618) oxide drives the reaction to completion. pressbooks.puborganic-chemistry.org

Reactions of the Norbornene Double Bond

The strained double bond in the norbornene framework is highly reactive and undergoes a variety of addition reactions.

Epoxidation: The double bond of this compound can be epoxidized to form the corresponding epoxide. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of norbornene and its derivatives generally occurs from the less hindered exo face, leading to the formation of the exo-epoxide. acs.org

Addition of Thiols: Thiols can add across the double bond of norbornene derivatives. researchgate.net The reaction of benzenethiol (B1682325) with endo-5-acetylnorborn-2-enes has been studied, revealing both the expected addition products and products resulting from a masterorganicchemistry.comorganic-chemistry.org-acetyl shift. researchgate.net

Polymerization: Norbornene and its derivatives are important monomers in the synthesis of polymers with unique properties. researchgate.netacs.orgnih.gov The polymerization can proceed via ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization. Palladium catalysts are effective for the vinyl-addition polymerization of functionalized norbornenes, leading to polyolefins with polar functional groups. researchgate.netacs.org The presence of the acetyl group in this compound would introduce polarity into the resulting polymer.

Cyclopropanation: The norbornene double bond can undergo cyclopropanation reactions. For example, ruthenium-catalyzed reaction of norbornene derivatives with propargyl alcohol yields acetyltricyclooctane derivatives. oup.com exo-5-Acetyl-2-norbornene has been shown to undergo this reaction with reactivity similar to unsubstituted norbornene. oup.com

Table 2: Summary of Reactions at the Ketone and Double Bond Moieties

Reactive SiteReaction TypeReagents (Example)Product Type
KetoneReductionSodium BorohydrideSecondary Alcohol
KetoneOxidation (Haloform)I₂ / NaOHCarboxylic Acid
KetoneGrignard ReactionCH₃MgBrTertiary Alcohol
KetoneWittig ReactionPh₃P=CH₂Alkene
Double BondEpoxidationm-CPBAEpoxide
Double BondPolymerizationPalladium CatalystPolymer
Double BondCyclopropanationPropargyl Alcohol / Ru CatalystTricyclooctane Derivative

Hydrogenation and Saturation Reactions

The carbon-carbon double bond in the norbornene ring of this compound is susceptible to catalytic hydrogenation, leading to the formation of the saturated analogue, 2-acetylnorbornane. This reaction is typically carried out using heterogeneous catalysts.

Detailed research findings indicate that the hydrogenation of endo-2-acetyl-5-norbornene (B19112) can be effectively achieved using a 10% Palladium on carbon (Pd/C) catalyst under atmospheric pressure of hydrogen gas. This process selectively reduces the double bond without affecting the acetyl group, yielding endo-2-acetylbicyclo[2.2.1]heptane (also known as endo-2-acetylnorbornane).

Studies on similar norbornene derivatives, such as 5-vinyl-2-norbornene (B46002) (VNE), provide further insight into the hydrogenation mechanism. The liquid-phase hydrogenation of VNE over a Pd/γ-Al2O3 catalyst proceeds through a complex parallel-sequential mechanism. google.comacs.org Initially, the less sterically hindered double bond is hydrogenated. For this compound, this would be the C5-C6 double bond within the bicyclic system. The reaction for VNE involves intermediate vinylnorbornanes and ethylidenenorbornanes before complete saturation to ethylnorbornane. google.comacs.org This suggests that the hydrogenation of this compound likely follows a stepwise path on the catalyst surface. The stereomeric ratio of the products often reflects that of the starting material, indicating that the hydrogenation process largely preserves the initial configuration of the acetyl group. google.com

Table 1: Catalytic Hydrogenation of this compound Derivatives

Substrate Catalyst Product Yield Purity Reference

Electrophilic Additions and Rearrangements

The strained double bond of this compound is highly reactive towards electrophiles. These addition reactions are often accompanied by skeletal rearrangements, a characteristic feature of the norbornane (B1196662) system due to the formation of strained carbocationic intermediates that seek greater stability.

For instance, the addition of bromine or hydrobromic acid to analogous endo-fused norbornene systems results in rearranged products. researchgate.net The reaction of endo-acenaphteno-norbornene with bromine in carbon tetrachloride yields a rearranged dibromo-derivative, and reaction with anhydrous hydrogen bromide produces a mixture of two rearranged bromo-derivatives. researchgate.net This occurs because the initial electrophilic attack generates a cationic intermediate that undergoes a Wagner-Meerwein rearrangement to a more stable carbocation before the final nucleophilic attack. The exo configuration is generally favored in the products. researchgate.net Given these precedents, the electrophilic addition to this compound is expected to proceed similarly, yielding rearranged halo-substituted 2-acetylnorbornanes.

Furthermore, rearrangements involving the acetyl group can also occur. For example, some γ,δ-unsaturated ketones can undergo photochemical rearrangements like the oxa-di-π-methane (ODPM) rearrangement. nycu.edu.tw Related studies have shown that certain norbornene ketones can undergo a thermally induced non-allylic libretexts.orgconicet.gov.ar-acetyl shift in the presence of a thiol radical initiator. nycu.edu.tw Another potential rearrangement is the photo-Favorskii rearrangement, which has been observed in related α-substituted butyrophenone (B1668137) systems, proceeding through a series of intermediates including a triplet biradical and a cyclopropanone. youtube.com

Oxidative Cleavage Reactions

The double bond in this compound can be cleaved under strong oxidative conditions, breaking the bicyclic ring to form cyclopentane (B165970) derivatives. This reaction is a powerful tool for transforming the norbornene scaffold into highly functionalized five-membered rings.

Common methods for oxidative cleavage include ozonolysis and oxidation with strong agents like potassium permanganate (B83412) (KMnO₄) or ruthenium(VIII) compounds. libretexts.orgkpi.ua

Ozonolysis : The reaction of this compound with ozone (O₃) initially forms a primary ozonide, which then rearranges to a final ozonide. conicet.gov.aryoutube.comsigmaaldrich.com Subsequent workup determines the final products. Reductive workup (e.g., with dimethyl sulfide) can yield dialdehydes or keto-aldehydes, while oxidative workup yields dicarboxylic acids or keto-acids. conicet.gov.ar Studies on substituted norbornenes show that remote functional groups, such as the acetyl group, can direct the regioselectivity of the primary ozonide fragmentation. conicet.gov.arsigmaaldrich.com Specifically, a ketone carbonyl group can control the cleavage direction. sigmaaldrich.com

Permanganate Oxidation : Under mild conditions (cold, dilute, alkaline KMnO₄), norbornene can be oxidized to a cis-diol. sci-hub.se However, under harsher conditions (e.g., heat or concentrated KMnO₄), the double bond is cleaved. kpi.uasci-hub.se This oxidative cleavage breaks the C5-C6 bond, ultimately yielding a cis-cyclopentane-1,3-dicarboxylic acid derivative after oxidizing the carbons of the original double bond. sci-hub.se

Ruthenium-catalyzed Cleavage : Oxidative cleavage of the 5,6-double bond in norbornene peptide analogues has been successfully demonstrated using ruthenium(VIII), affording novel cyclopentanoid peptide analogues. libretexts.org This highlights another effective method for cleaving the double bond to access functionalized cyclopentane structures.

Some oxidation of the double bond can also occur under high-temperature exposure to air, leading to the formation of acetyl norbornene units, though significant cleavage does not typically happen under these conditions alone.

Mechanistic Studies and Computational Chemistry

Mechanistic investigations, heavily supported by computational chemistry, have been crucial in understanding the complex reactivity of this compound and related strained bicyclic systems. These studies provide detailed insights into reaction pathways, transition state geometries, and the factors controlling reactivity and selectivity.

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the reaction pathways of norbornene derivatives. Functionals such as M06-2X and B3LYP, combined with basis sets like 6-311+G(d,p), have proven effective in studying these reactions. youtube.com

These calculations are applied to:

Locate Transition States : Theoretical calculations can determine the geometry and energy of transition states for reactions like cycloadditions, electrophilic additions, and rearrangements. youtube.com For example, in the 1,3-dipolar cycloaddition of phenyl azide (B81097) to norbornene derivatives, transition structures were located using the M06-2X method. youtube.com

Calculate Activation Barriers : By comparing the energy of the reactants and the transition state, activation barriers (ΔE‡) can be calculated, providing a quantitative measure of reaction feasibility and rate. youtube.com For the photo-Favorskii rearrangement, the barrier for the first step on the triplet potential energy surface was calculated to be 12 kcal/mol. youtube.com

Predict Selectivity : Computational models can predict the regio- and stereoselectivity of reactions. For instance, in cycloaddition reactions, DFT can model transition states to predict which face of the norbornene (exo or endo) is more reactive and where substituents on the reacting partner will be positioned.

Distortion/Interaction Model Analysis in Cycloadditions

The Distortion/Interaction Model, also known as the Activation Strain Model, is a powerful conceptual tool used to analyze the activation barriers of chemical reactions, especially cycloadditions involving strained molecules like norbornene. conicet.gov.arsigmaaldrich.com This model deconstructs the activation energy (ΔE‡) into two main components:

Distortion Energy (ΔE_d‡) : The energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. sigmaaldrich.com

Interaction Energy (ΔE_i‡) : The stabilizing energy released when the distorted reactants interact in the transition state geometry. sigmaaldrich.com

The activation energy is the sum of these two terms: ΔE‡ = ΔE_d‡ + ΔE_i‡ .

In the context of norbornene cycloadditions, this model reveals that the high reactivity is often due to the strained nature of the alkene. youtube.com The norbornene double bond is already partially distorted from an ideal planar geometry, which means less distortion energy is required to reach the pyramidalized geometry of the cycloaddition transition state. youtube.com Studies on azide cycloadditions to norbornene derivatives have shown a strong correlation between the calculated activation barriers and the transition state distortion energies, indicating that these reactions are "distortion-accelerated". youtube.com This analysis helps explain why exo-substituted norbornenes often react faster than their endo counterparts and rationalizes differences in reactivity among various strained dienophiles.

Spectroscopic Investigations of Reaction Intermediates

Spectroscopic techniques are indispensable for characterizing the structure of this compound and for detecting and identifying transient intermediates formed during its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for distinguishing between the endo and exo isomers of this compound. The spatial arrangement of protons in the rigid bicyclic framework leads to distinct chemical shifts and spin-spin coupling constants for each isomer. NMR is also used to track the progress of reactions and identify intermediates. For example, in palladium-catalyzed reactions involving norbornene, NMR has been used to characterize the key arylnorbornylpalladacycle intermediate that drives selective transformations.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The C=O stretch of the acetyl group (typically around 1700 cm⁻¹) and the C=C stretch of the norbornene double bond are characteristic peaks. kpi.ua Changes in these peaks during a reaction, such as the disappearance of the C=C bond signal during hydrogenation, confirm the transformation.

Mass Spectrometry (MS) : MS is used to confirm the molecular weight (136.19 g/mol ) and fragmentation patterns of this compound and its reaction products. kpi.ua Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing the complex mixtures that can arise from reactions involving rearrangements.

These spectroscopic methods, often used in combination, provide the experimental evidence needed to elucidate complex reaction mechanisms and validate the predictions made by computational models.

Polymerization and Materials Science Applications of 2 Acetyl 5 Norbornene

Homopolymerization and Copolymerization of 2-Acetyl-5-norbornene

This compound can be polymerized on its own (homopolymerization) or with other monomers (copolymerization) to tailor the properties of the final material. The presence of the polar acetyl group can influence catalyst activity and polymer characteristics. For instance, in copolymerizations with non-polar monomers like norbornene or ethylene, the incorporation of this compound can produce polymers with enhanced thermal stability, a high glass transition temperature (Tg), and improved adhesion to various substrates. google.comhhu.de

Vinyl or addition polymerization of norbornene-type monomers proceeds via the 1,2-insertion of the double bond, leading to a saturated polymer backbone. This method is particularly noted for producing polymers with exceptional thermal stability (degradation often above 400 °C), high glass transition temperatures (Tg > 300 °C), low dielectric constants, and excellent chemical resistance. rsc.org However, the polymerization of polar norbornene monomers like this compound can be challenging, as the polar functional group, especially in the endo isomeric form, is known to deactivate many traditional catalysts. google.comrsc.org This has driven research into developing more tolerant and highly active catalyst systems.

Catalyst systems derived from palladium(0) precursors have demonstrated high efficiency in the addition polymerization of norbornene and its functional derivatives. researchgate.net A notable example is the system based on Pd(dibenzylideneacetone)₂, which, when activated with a cocatalyst like trityl tetrakis(pentafluorophenyl)borate, [CPh₃][B(C₆F₅)₄], in the presence of a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy₃), effectively polymerizes functionalized norbornenes. researchgate.net This system can achieve high catalytic activity, producing high-molecular-weight polymers. researchgate.net

A key feature of this Pd(0)-based system is its unique handling of endo vs. exo isomers. Contrary to many Pd(II) systems that preferentially polymerize the exo isomer, this catalyst has been observed to consume the endo isomer of 2-methoxycarbonyl-5-norbornene first, suggesting a different mechanism influenced by electronic effects. researchgate.net The molecular weight of the resulting polymer can also be controlled by adjusting the reaction temperature, providing a method to tailor polymer properties without a chain transfer agent. researchgate.net

Catalyst systems based on Group X metals (Nickel, Palladium, Platinum) are widely employed for the addition polymerization of norbornene-based monomers containing polar groups like ester or acetyl functionalities. google.com A general, highly active catalyst system comprises three components:

A Group X transition metal compound, such as a palladium or nickel acetylacetonate. google.com

A neutral Group XV electron donor ligand with a large cone angle (at least 160°), like a bulky phosphine. google.com

A salt that provides a weakly coordinating anion (WCA), such as borate (B1201080) salts, which helps to generate the active cationic metal center. google.comgoogle.com

This approach allows for the production of high molecular weight (Number Average Molecular Weight, Mn, of 10,000 to 1,000,000) homopolymers and copolymers. google.com The resulting polymers are typically transparent, exhibit good adhesion to metals and other polar polymers, and possess superior thermal and mechanical properties. google.com Cationic palladium complexes, often referred to as 'naked' catalysts because the metal is primarily coordinated by the monomer and growing polymer chain, are particularly effective. rsc.org These catalysts can even promote the polymerization of the less reactive endo isomers through a "rectification-insertion" mechanism, where the catalyst isomerizes the endo monomer to the more reactive exo form before insertion. rsc.org

Catalyst System ComponentExampleFunction
Group X Metal Compound Pd(acetylacetonate)₂, Ni(acetylacetonate)₂Procatalyst, the source of the active metal center.
Electron Donor Ligand Tricyclohexylphosphine (PCy₃)Stabilizes the metal center and influences reactivity.
Weakly Coordinating Anion Source Lithium tetrakis(pentafluorophenyl)borateActivates the procatalyst by abstracting a ligand to form a cationic active site.

Nickel-based catalysts are also prominent in the polymerization of functional norbornenes due to their high activity and tolerance for polar groups. researchgate.netresearchgate.net Systems like bis(β-ketonaphthylamino)Ni(II) combined with cocatalysts such as tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃] and triethylaluminium (AlEt₃) are effective for the copolymerization of norbornene and 5-norbornene-2-yl (B8024711) acetate (B1210297), a monomer structurally similar to this compound. researchgate.net

For these systems, the involvement of an aluminum co-catalyst like AlEt₃ is often necessary for the copolymerization with polar monomers. researchgate.net Interestingly, the addition of a small amount of the polar monomer can sometimes lead to a significant increase in catalyst activity. researchgate.net However, a higher concentration of the polar monomer in the feed generally results in decreased conversion and catalyst activity. researchgate.net Despite this, these nickel systems can successfully produce copolymers with good thermal stability (decomposition temperatures > 410 °C) and high glass transition temperatures. researchgate.net

Monomer Feed Ratio (NBE:NBE-OCOMe)Conversion (%)NBE-OCOMe in Copolymer (mol%)Catalyst Activity ( kg/mol Ni·h)
100:098.401968
70:3097.57.61950
50:5085.321.41706
30:7045.235.8904
10:9020.154.1402

Table based on data for the copolymerization of norbornene (NBE) and 5-norbornene-2-yl acetate (NBE-OCOMe) using a bis(β-ketonaphthylamino)Ni(II)/B(C₆F₅)₃/AlEt₃ catalyst system. researchgate.net

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique that uses well-defined catalysts, typically based on ruthenium or molybdenum, to polymerize cyclic olefins. researchmap.jpacs.orgdergipark.org.tr This method is known for its high tolerance to a wide variety of functional groups, making it suitable for monomers like this compound. dergipark.org.tr The ROMP of norbornene derivatives produces polymers with unsaturated backbones, which can be useful for subsequent modifications like cross-linking. nih.gov

Catalyst systems based on ruthenium, such as Grubbs' catalysts, are highly effective for the ROMP of oxygen-containing norbornene derivatives. dergipark.org.tr Studies on similar monomers like 5-norbornene-2-yl-acetate show that high polymer yields can be achieved even with high monomer-to-catalyst ratios. dergipark.org.tr The resulting polymers are generally soluble in common organic solvents, facilitating their characterization and processing. dergipark.org.tr The choice of catalyst and reaction conditions allows for control over the polymerization, which can proceed in a living fashion, enabling the synthesis of well-defined block copolymers. researchmap.jpresearchgate.net

A key advantage of living polymerization techniques like ROMP is the ability to precisely control the polymer architecture, including the introduction of specific functional groups at the chain ends. caltech.educaltech.edu End-functionalization is typically achieved by introducing a chain transfer agent (CTA) during the polymerization or by adding a quenching agent after the monomer has been consumed. caltech.educaltech.eduamazonaws.com

For polynorbornenes synthesized via ROMP, vinyl-containing molecules can act as quenching agents in a cross-metathesis reaction with the active ruthenium-containing chain end. amazonaws.comconsensus.app This process allows for the attachment of a wide variety of functionalities to the polymer terminus. caltech.educaltech.edu For example, using symmetrically substituted olefins like 1,4-diacetoxy-2-butene as a CTA with a highly active Grubbs catalyst can produce telechelic polynorbornenes, which have functional groups at both ends of the polymer chain. caltech.educaltech.edu This method provides a powerful tool for creating functional materials, such as polymer brushes on surfaces or precursors for block copolymers. caltech.eduamazonaws.comosti.gov

Advanced Materials Development from this compound Polymers

High Thermal Resistance and Chemical Stability of Polynorbornenes

One of the most significant advantages of polynorbornenes is their exceptional thermal and chemical stability. This robustness is a direct consequence of the saturated, highly rigid bicyclic repeating units that constitute the polymer backbone.

Polynorbornenes synthesized via vinyl-addition polymerization exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures (Td). The Tg of addition-type polynorbornenes can be well above 220°C, with some reports of values as high as 320°C for unsubstituted polynorbornene. uc.pt The thermal degradation of the polynorbornene backbone generally commences at temperatures around 430°C. researchgate.net The introduction of substituents on the norbornene ring can influence these thermal properties. For example, the incorporation of flexible alkyl groups can lower the Tg, which can be advantageous for improving the processability of the polymer, while potentially slightly reducing the decomposition temperature. A study on poly(norbornene-dicarboximide) copolymers demonstrated that by carefully selecting the substituents, the glass transition temperature could be precisely controlled over a wide range, from 126°C to 215°C. elsevierpure.com

The chemical stability of polynorbornenes is another key feature. As cyclic olefin polymers (COPs), they demonstrate good chemical resistance to a wide range of substances, including acids and bases. wikipedia.org This inertness makes them suitable for applications where exposure to harsh chemical environments is expected. However, it is also noted that they are generally not compatible with non-polar solvents. wikipedia.org The chemical resistance of polymers is a critical factor in many industrial applications, and the inherent stability of the polynorbornene structure makes it a reliable material choice. The table below summarizes the chemical resistance of polypropylene, a polyolefin with similar chemical resistance characteristics to polynorbornenes, to various chemical agents.

Table 1: Thermal Properties of Various Polynorbornene-Based Polymers

Polymer SystemGlass Transition Temperature (Tg)Decomposition Temperature (Td)Reference
Addition-type Polynorbornene> 220°C- uc.pt
Norbornene/Styrene Copolymer (10% Styrene)290°C- uc.pt
Norbornene/Styrene Copolymer (25% Styrene)220°C- uc.pt
Poly(N-cyclohexyl-exo-norbornene-5,6-dicarboximide)215°C- elsevierpure.com
Poly(N-octyl-exo-norbornene-5,6-dicarboximide)126°C- elsevierpure.com
Poly(norbornene-2,3-dicarboxylic acid dialkyl esters)-up to 330°C researchgate.net
Polynorbornene backbone-ca. 430°C researchgate.net
5-Alkyl-2-norbornene (propyl substituent)190°C326°C
5-Alkyl-2-norbornene (decyl substituent)130°C294°C

Table 2: Chemical Resistance of Polypropylene (as a proxy for Polynorbornene)

Chemical AgentResistanceReference
Strong Mineral AcidsGood hmcpolymers.com
Strong BasesGood hmcpolymers.com
Oxidizing AgentsPoor hmcpolymers.com
Non-polar SolventsPoor wikipedia.org
AlcoholsGood specialchem.com
Aliphatic HydrocarbonsGood specialchem.com
Aromatic HydrocarbonsLimited specialchem.com
Halogenated HydrocarbonsLimited specialchem.com

Biological and Pharmaceutical Research Involving 2 Acetyl 5 Norbornene Analogues

Synthesis of Biologically Active Norbornyl Derivatives

The synthesis of biologically active compounds often begins with a versatile starting material, and 2-acetyl-5-norbornene serves this purpose well in the creation of certain norbornyl derivatives. sigmaaldrich.com

Research has shown that synthetic norbornyl isothiocyanates, derived from this compound, are potent inducers of phase II detoxification enzymes. sigmaaldrich.compnas.orgshermantree.it These enzymes play a crucial role in protecting cells from chemical carcinogens. pnas.org One such derivative, exo-2-acetyl-exo-6-isothiocyanatonorbornane, has been identified as an inducer of quinone reductase (QR) and glutathione (B108866) S-transferase (GST) in various rodent tissues, including the bowel, colon, kidney, stomach, lung, and nasal mucosa. nih.gov

The induction of these protective enzymes is a key mechanism in chemoprevention. shermantree.it Studies comparing various synthetic acetylnorbornyl isothiocyanates have revealed that the potency of enzyme induction is dependent on the position and stereochemistry of the acetyl and isothiocyanate groups. shermantree.it While some of these analogues are powerful inducers, they have been found to be less potent than sulforaphane (B1684495), a naturally occurring isothiocyanate from broccoli. shermantree.it

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For norbornyl isothiocyanates, SAR studies have provided insights into the features necessary for their chemopreventive effects. pnas.orgnih.gov The ability of isothiocyanates to inhibit tumorigenesis is dependent on their specific chemical structure, the animal species being studied, the target tissue, and the carcinogen used. nih.gov

A noteworthy finding from these studies is the comparable effects of methylsulfinyl (CH₃SO-) and methylcarbonyl (CH₃CO-) functional groups on both the enzyme-inducing and chemoprotective potencies of these agents. pnas.org These findings validate the approach of using the induction of phase II enzymes in cell cultures as a predictive measure for identifying potential chemoprotective agents against cancer. pnas.org Such research encourages further efforts in the rational design and synthesis of even more potent chemopreventive compounds. pnas.org

Biomedical Applications of Norbornene-Derived Scaffolds

The unique structural and reactive properties of the norbornene scaffold have led to its exploration in a variety of biomedical applications, extending beyond enzyme induction. researchgate.net

Norbornene derivatives have demonstrated significant potential as anticancer agents. researchgate.netnih.govdntb.gov.ua These compounds can exert their antitumor effects through various mechanisms, including the inhibition of critical receptors like estrogen and androgen receptors, and enzymes such as carbonic anhydrase. researchgate.netresearchgate.net They also play a role in regulating proteins involved in programmed cell death (apoptosis), autophagy, and the cell cycle. researchgate.netresearchgate.net

For instance, the addition of a norbornene-imide moiety to oleanolic acid, a natural triterpenoid, significantly enhances its cytotoxic activity against several cancer cell lines. nih.gov This modification increased cytotoxicity by approximately 2.8 times in HeLa cells, four times in KB, HepG2, and HDF cells, and five times in MCF-7 breast cancer cells when compared to oleanolic acid alone. nih.gov Other norbornene derivatives have been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key player in certain cancers like lymphomas and neuroblastomas. nih.gov Furthermore, some norbornene-containing compounds have been shown to induce apoptosis in leukemic cells. researchgate.net

Table 1: Enhanced Cytotoxicity of Oleanolic Acid with Norbornene-Imide Moiety

Cell Line Fold Increase in Cytotoxicity
HeLa ~2.8x
KB ~4x
HepG2 ~4x
HDF ~4x
MCF-7 ~5x

Data derived from a 2022 study on norbornene scaffolds in cancer treatment. nih.gov

The high reactivity of the strained double bond in the norbornene structure makes it an excellent tool for biorthogonal labeling. researchgate.net This technique allows for the specific labeling of biomolecules like proteins in their natural environment without interfering with biological processes. ed.ac.ukscispace.comresearchgate.net The reaction of norbornene with tetrazines, known as an inverse electron demand Diels-Alder (iEDDA) reaction, is particularly rapid and specific, making it highly advantageous for this purpose. researchgate.netnih.gov

Researchers have successfully incorporated norbornene-containing unnatural amino acids into proteins in both E. coli and mammalian cells. ed.ac.ukscispace.comnih.gov This allows for the site-specific labeling of proteins with fluorescent probes, which can be thousands of times faster than other established bioorthogonal reactions. ed.ac.ukresearchgate.net This powerful strategy has been used for the rapid labeling of proteins on the surface of mammalian cells, offering a significant advantage for studying protein function and localization. ed.ac.ukscispace.com

The norbornene scaffold is considered a "privileged" structure in drug design. nih.gov Its rigid, non-aromatic, and non-planar nature provides a three-dimensional diversity that is often sought after to move away from the "flatland" of traditional aromatic drugs. nih.govresearchgate.net This scaffold serves as a versatile starting point for creating novel therapeutic agents through molecular hybridization with other pharmacophores, the development of prodrugs, the formation of metal complexes, and the creation of new drug delivery systems. nih.gov

The accessibility of norbornene derivatives through the Diels-Alder reaction further enhances their appeal in medicinal chemistry. researchgate.net A wide range of norbornene derivatives with various substituents have been investigated for their potential as anticancer agents, demonstrating the broad applicability of this scaffold in drug discovery and development. nih.govresearchgate.net

Mechanistic Insights into Biological Activity

The biological effects of this compound and its analogues are rooted in their specific molecular interactions within biological systems. The rigid, bicyclic norbornene scaffold provides a unique three-dimensional structure that can be systematically modified, allowing researchers to probe and modulate interactions with various biological targets. The acetyl group, or modifications thereof, can significantly influence the molecule's reactivity and binding properties. Mechanistic studies aim to elucidate how these structural features translate into biological activity, focusing on pathways such as enzyme induction and direct interactions with protein targets.

The ability of chemical compounds to induce the expression of specific enzymes is a key mechanism for both therapeutic intervention and chemoprevention. This is particularly relevant for phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and other toxins. For instance, the isothiocyanate sulforaphane is a well-documented inducer of phase II enzymes through the activation of the Nrf2 transcription factor. ljmu.ac.uk

However, based on a review of the available scientific literature, research specifically detailing the induction of enzyme pathways by this compound or its direct analogues is not extensively documented. While the biological activity of norbornene derivatives is a broad area of investigation, studies have more frequently focused on the direct inhibition of enzyme activity or receptor binding rather than the induction of enzyme synthesis. nih.govmdpi.comnih.gov One study on a norbornene derivative named ZIM, derived from 4-aminoantipyrine, found that it induces DNA damage and cell death, but this is distinct from the induction of metabolic enzyme pathways. nih.gov Therefore, the role of this compound analogues in modulating cellular function through the upregulation of enzyme expression remains an area requiring further investigation.

Research has revealed that the norbornene scaffold is a versatile platform for designing molecules that can interact with a diverse range of biological targets, leading to significant modulation of their function. These interactions are highly dependent on the specific functional groups appended to the bicyclic core.

Enzyme Inhibition A significant area of research has been the development of norbornene analogues as enzyme inhibitors.

Laccase: In the field of agricultural science, various norbornene derivatives, including carboxamides, sulfonamides, and hydrazides, have been identified as potent inhibitors of laccase. nih.govcitedrive.comresearchgate.netresearchgate.net This enzyme is crucial for the pathogenesis of several plant fungi. For example, specific norbornene carboxamide/sulfonamide derivatives showed pronounced inhibitory activity against the laccase from Sclerotinia sclerotiorum, with IC₅₀ values in the sub-micromolar range, demonstrating potential for development as novel fungicides. nih.govablesci.com

Kinases: In oncology research, the norbornene structure has been incorporated into inhibitors of key signaling kinases. Derivatives have been developed to target Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in various cancers. mdpi.comnih.gov Some compounds have been engineered as dual-target inhibitors, simultaneously blocking the activity of both EGFR and ALK, which may offer an advantage in treating cancers with complex mutation profiles. nih.govmdpi.com

Other Enzymes: The drug biperiden, which features a norbornene moiety, has been found to target mucosa-associated lymphoid tissue 1 (MALT1), a protein involved in lymphocyte signaling and a target in certain cancers. mdpi.com Additionally, norbornene bicyclic imides have shown inhibitory activity against carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes. nih.gov

Nuclear Hormone Receptors Norbornene analogues have been developed as modulators of nuclear hormone receptors, which are critical transcription factors regulating development, metabolism, and reproduction.

Synthetic norbornenylpiperazine compounds have demonstrated high binding affinity for several nuclear hormone receptors, including the androgen receptor (AR), peroxisome proliferator-activated receptor-gamma (PPARγ), and glucocorticoid receptors (GR). japsonline.comresearchgate.net

Fused cyclic succinimide (B58015) compounds containing a norbornene framework have also been patented as modulators of nuclear hormone receptor function, highlighting their potential in treating conditions like cancer and immune disorders where these receptors play a key role. google.comfrontiersin.org

Neurotransmitter Receptors The rigid structure of the norbornene scaffold makes it an attractive template for designing ligands for neurotransmitter receptors.

A number of studies have focused on creating norbornene-containing arylpiperazine derivatives with high affinity for serotonin (B10506) receptors. nih.govresearchgate.net Specifically, 5-norbornene-2-carboxamide derivatives have been synthesized and evaluated as selective ligands for the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptor subtypes, which are important targets for treating neuropsychiatric disorders. nih.govdntb.gov.ua The stereochemistry of the norbornene nucleus (endo vs. exo) has been shown to influence the binding affinity and selectivity for these receptors. nih.gov

Other Molecular Interactions

DNA Interaction: At least one norbornene derivative, ZIM, has been shown to interact directly with DNA, causing damage and inducing cell death, suggesting a mechanism of cytotoxicity relevant to anticancer research. nih.gov

Protein Degradation (Hydrophobic Tagging): In a novel therapeutic strategy, the norbornene moiety itself has been used as a "hydrophobic tag." When linked to a specific kinase inhibitor, the resulting molecule can induce the degradation of the target protein (e.g., ALK) through the ubiquitin-proteasome system, a process facilitated by Heat Shock Protein 70 (Hsp70). researchgate.net This approach uses the norbornene group not to inhibit a target directly, but to hijack the cell's own protein disposal machinery.

The diverse biological targets for norbornene analogues are summarized in the table below.

Norbornene Analogue ClassSpecific Target(s)Key Biological FindingReference(s)
Carboxamide / Sulfonamide DerivativesLaccasePotent enzyme inhibition; potential as novel agricultural fungicides. nih.govresearchgate.netablesci.com
Hydrazide / Acylthiourea DerivativesLaccaseSignificant inhibition of fungal laccase with IC₅₀ values in the low micromolar range. citedrive.comresearchgate.net
Various Heterocyclic DerivativesAnaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR)Inhibition of kinase activity; some compounds show dual-target inhibition. mdpi.comnih.govnih.govmdpi.com
Bicyclic Imide DerivativesCarbonic Anhydrase (CA)Inhibition of CA, an enzyme involved in diverse physiological processes. nih.gov
Norbornenylpiperazine DerivativesAndrogen Receptor (AR), PPARγ, Glucocorticoid Receptor (GR)High binding affinity, suggesting potential as modulators of nuclear hormone receptors. japsonline.comresearchgate.net
Fused Cyclic Succinimide DerivativesNuclear Hormone Receptors (general)Modulation of receptor function with potential applications in cancer and immune disorders. google.com
Arylpiperazine / Carboxamide DerivativesSerotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C)High-affinity and selective binding, indicating potential for CNS drug development. nih.govresearchgate.netnih.govdntb.gov.ua
4-Aminoantipyrine Derivative (ZIM)DNABinds to and induces damage in DNA, leading to a cytotoxic effect. nih.gov
Inhibitor-linked NorborneneHsp70 / Ubiquitin-Proteasome SystemActs as a hydrophobic tag to induce degradation of target proteins like ALK. researchgate.net
Biperiden (contains norbornene)Mucosa-associated lymphoid tissue 1 (MALT1)The established drug targets MALT1, relevant for certain cancers. mdpi.com

Q & A

Q. How can conflicting results in the thermal stability of this compound be reconciled?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Conflicting degradation temperatures may arise from trace impurities or isomer-dependent stability. Replicate studies using HPLC-purified samples to isolate degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.